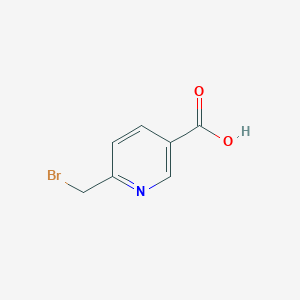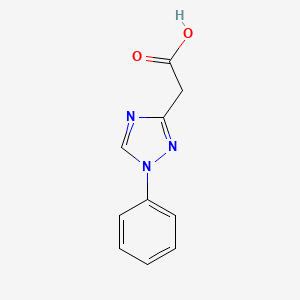
(4-Aminophenyl)dimethylphosphine oxide hydrochloride
描述
(4-Aminophenyl)dimethylphosphine oxide hydrochloride is an organic compound with the molecular formula C8H13ClNOP and a molecular weight of 205.62 g/mol . It is a derivative of phosphine oxide, featuring an amino group attached to a phenyl ring, which is further bonded to a dimethylphosphine oxide group. This compound is typically found in solid form and is known for its applications in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)dimethylphosphine oxide hydrochloride generally involves the reaction of 4-nitrophenylphosphine oxide with dimethylamine under controlled conditions. The nitro group is reduced to an amino group, and the resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phosphine oxide group can be further oxidized to form phosphonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or thiolates can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylphosphine oxides.
科学研究应用
(4-Aminophenyl)dimethylphosphine oxide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Aminophenyl)dimethylphosphine oxide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds, while the phosphine oxide group can participate in coordination chemistry. These interactions can modulate the activity of enzymes or alter protein conformation, leading to various biological effects .
相似化合物的比较
(4-Nitrophenyl)dimethylphosphine oxide: Similar structure but with a nitro group instead of an amino group.
(4-Hydroxyphenyl)dimethylphosphine oxide: Contains a hydroxyl group instead of an amino group.
(4-Methylphenyl)dimethylphosphine oxide: Features a methyl group instead of an amino group.
Uniqueness: (4-Aminophenyl)dimethylphosphine oxide hydrochloride is unique due to the presence of both an amino group and a phosphine oxide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research applications .
属性
IUPAC Name |
4-dimethylphosphorylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NOP.ClH/c1-11(2,10)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOSYPEIKFMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619664 | |
| Record name | 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479353-60-1 | |
| Record name | 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)










